N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKVHKXGOEWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405927 | |
| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110841-68-4 | |
| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .
Mode of Action
N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .
Biochemical Pathways
By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .
Pharmacokinetics
The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .
Result of Action
The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .
Biological Activity
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, also known as a derivative of methoxyphenyl compounds, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-en-1-amine backbone with a methoxyphenyl substituent, which is significant for its biological activity. The methoxy group enhances electron density on the aromatic ring, potentially improving interaction with biological targets.
This compound interacts with various molecular targets, influencing several biological pathways. These interactions can lead to:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which can alter metabolic pathways.
These mechanisms are crucial for understanding its therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6 - 12 mg/mL |
| Escherichia coli | 6 - 12 mg/mL |
| Klebsiella pneumoniae | 6 - 12 mg/mL |
| Pseudomonas aeruginosa | 6 - 12 mg/mL |
| Candida albicans | 6 - 12 mg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that similar methoxy-substituted phenyl compounds exhibit selective antiproliferative activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.1 - 11 |
| RD | 1 - 100 |
| BxPC-3 | 0.5 - 100 |
These results demonstrate the potential of this compound in cancer therapy by selectively targeting cancer cells while sparing normal cells .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study focused on the synthesis and evaluation of N-substituted derivatives showed that compounds similar to this compound exhibited higher antibacterial activities compared to standard drugs. The research highlighted the significance of the methoxy group in enhancing antimicrobial efficacy .
- Anticancer Evaluation : A comparative study on various derivatives revealed that those containing methoxy groups demonstrated improved binding and activity against cancer cell lines. The presence of these functional groups was linked to enhanced hydrophobic interactions, which are crucial for effective receptor binding .
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine can be achieved through several methods, including the Wittig reaction and Horner-Emmons-Wittig reaction. These methods have been noted for their efficiency and simplicity, allowing for the production of high-purity compounds suitable for industrial applications. The process typically involves reacting starting materials under alkaline conditions, yielding the desired amine with minimal use of toxic reagents .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents positions it as a potential lead compound in drug discovery aimed at combating resistant bacterial strains .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds in the context of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests that it could be developed into multitarget drugs aimed at treating cognitive decline associated with Alzheimer's disease .
Material Science Applications
This compound is also being explored for its utility in material science, particularly as a precursor for synthesizing functional polymers and advanced materials. Its unique chemical structure allows it to serve as a building block for creating new materials with tailored properties, such as enhanced thermal stability and mechanical strength .
Case Study: Synthesis of Cinnamic Derivatives
A study focused on the synthesis of cinnamic acid derivatives, including this compound, demonstrated its effectiveness as a scaffold for developing new compounds with improved pharmacological profiles. The derivatives showed promising results in biological assays related to oxidative stress and neuroprotection .
Case Study: Antimicrobial Activity Evaluation
In another case study, the antimicrobial efficacy of this compound was evaluated against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use in formulating new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Cyclopropane-Containing Analogs
Compounds like (1S,2S)-N-(2-Butylcyclopropyl)methyl)prop-2-en-1-amine (C₁₁H₂₁N) incorporate a cyclopropane ring, introducingsteric strain and altering conformational flexibility. These derivatives exhibit:
Table 2: Spectral Data for Selected Compounds
Preparation Methods
Methodology
Reductive amination offers a direct route by condensing 3-methoxybenzaldehyde with allylamine in the presence of reducing agents. The InCl₃/Et₃SiH/MeOH system enables chemoselective reduction at room temperature, avoiding over-reduction of the allyl group.
Reaction Scheme :
$$
\text{3-Methoxybenzaldehyde} + \text{Allylamine} \xrightarrow{\text{InCl}3/\text{Et}3\text{SiH}/\text{MeOH}} \text{N-[(3-Methoxyphenyl)methyl]prop-2-en-1-amine}
$$
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% InCl₃ | 85 | |
| Reducing Agent | Et₃SiH (2 equiv) | ||
| Solvent | MeOH | ||
| Temperature | 25°C | ||
| Time | 12 hours |
Advantages : High chemoselectivity, tolerance for hydroxyl and ester groups.
Limitations : Requires anhydrous conditions and inert atmosphere.
Nucleophilic Substitution of 3-Methoxybenzyl Halides
Alkylation of Allylamine
3-Methoxybenzyl chloride reacts with allylamine in dichloromethane under basic conditions (NaOH), forming the target compound via SN2 mechanism.
Reaction Scheme :
$$
\text{3-Methoxybenzyl Chloride} + \text{Allylamine} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{this compound} + \text{NaCl}
$$
Process Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | NaOH (1.5 equiv) | 72 | |
| Solvent | CH₂Cl₂ | ||
| Temperature | 25°C | ||
| Time | 6 hours |
Advantages : Scalable, minimal side products.
Limitations : Requires purification via column chromatography.
Catalytic Coupling Approaches
A³-Coupling (Aldehyde-Amine-Alkyne)
Copper-catalyzed A³-coupling of 3-methoxybenzaldehyde, allylamine, and acetylene derivatives enables one-pot synthesis.
Reaction Scheme :
$$
\text{3-Methoxybenzaldehyde} + \text{Allylamine} + \text{Acetylene} \xrightarrow{\text{CuI, DIPEA}} \text{this compound}
$$
Performance Metrics
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 78 | |
| Solvent | Toluene | ||
| Temperature | 60°C | ||
| Time | 8 hours |
Advantages : Atom-economical, modular substrate scope.
Limitations : Sensitivity to moisture and oxygen.
Wittig Reaction with 3-Methoxybenzylamine
Olefination Strategy
Ethyltriphenylphosphonium bromide and KOtBu in methyl tert-butyl ether facilitate olefination of 3-methoxybenzylamine derivatives.
Reaction Scheme :
$$
\text{3-Methoxybenzylamine} + \text{Ethyltriphenylphosphonium Bromide} \xrightarrow{\text{KOtBu, MTBE}} \text{this compound}
$$
Reaction Efficiency
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | KOtBu (1.2 equiv) | 65 | |
| Solvent | MTBE | ||
| Temperature | 0–20°C | ||
| Time | 2 hours |
Advantages : Mild conditions, avoids toxic reagents.
Limitations : Requires phosphonium salt synthesis.
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 85 | High | Moderate |
| Nucleophilic Substitution | 72 | Moderate | High |
| A³-Coupling | 78 | Low | Low |
| Wittig Reaction | 65 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What catalytic systems and reaction conditions are optimal for synthesizing N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, and how is reaction efficiency validated?
- Methodological Answer : The synthesis can be optimized using palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with CuI as a co-catalyst in acetonitrile, adapted from propargylamine synthesis protocols . Reaction efficiency is validated via thin-layer chromatography (TLC) and quantified using high-resolution mass spectrometry (HRMS). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Yield optimization may require adjusting catalyst loading (5–10 mol%) and reaction temperature (60–80°C) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include methoxy protons (δ ~3.75 ppm), allylic CH₂ (δ ~3.3–3.5 ppm), and aromatic protons (δ ~6.6–7.2 ppm). The absence of residual starting material peaks confirms purity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₄NO: 176.1075) validates molecular composition .
- IR Spectroscopy : Stretching frequencies for C=N (∼1640 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) further confirm functional groups .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs. For example, N–H···O interactions between the amine and methoxy groups may form cyclic dimers (R₂²(8) motif), stabilizing the crystal lattice. SHELX software is recommended for refinement and topology analysis .
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR) may arise from conformational isomerism or impurities. Strategies include:
- Variable Temperature NMR : To distinguish dynamic effects from static structural issues.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .
- Crystallographic Validation : Resolves ambiguities in stereochemistry or regiochemistry .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the allylamine group may act as a directing group in Pd-catalyzed couplings .
- Molecular Dynamics Simulations : Model solvent effects and transition states to optimize reaction pathways (e.g., solvent polarity impacts on activation energy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
